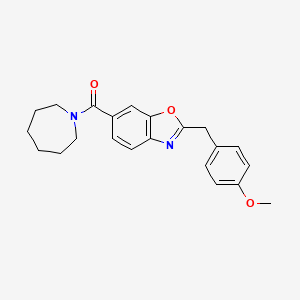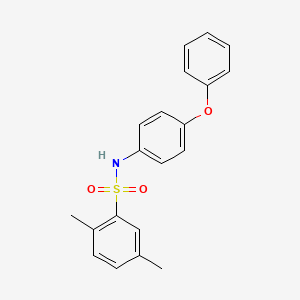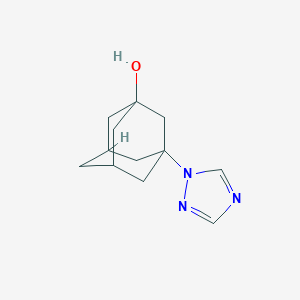
6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is primarily used as a research tool to study the mechanism of action, biochemical and physiological effects, and future directions of various biological processes.
Mecanismo De Acción
The mechanism of action of 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole is not fully understood. However, it has been proposed that this compound acts as a modulator of various biological processes, including neurotransmission, ion channel function, and gene expression. It has been shown to bind to specific receptors and enzymes in the brain and other organs, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole are diverse and depend on the specific biological process being studied. In neurobiology, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to affect the function of ion channels, leading to changes in cellular excitability and synaptic transmission. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for specific receptors and enzymes, making it a valuable tool for studying specific biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including neurological disorders and cancer. Another direction is the study of the long-term effects of this compound on cellular signaling and gene expression, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs and biological molecules.
Métodos De Síntesis
The synthesis of 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole involves the condensation of 4-methoxybenzaldehyde and 2-aminobenzoic acid in the presence of an acid catalyst. The resulting intermediate is then reacted with 1-azepanecarbonyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole has been used in various scientific research applications, including drug discovery, neurobiology, and cancer research. In drug discovery, this compound has been used as a lead compound to design and synthesize new drugs for the treatment of various diseases. In neurobiology, it has been used to study the mechanism of action of various neurotransmitters and their receptors. In cancer research, it has been used to evaluate the efficacy of potential anticancer drugs.
Propiedades
IUPAC Name |
azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-18-9-6-16(7-10-18)14-21-23-19-11-8-17(15-20(19)27-21)22(25)24-12-4-2-3-5-13-24/h6-11,15H,2-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYNDBINZMPYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)

![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5146477.png)
![2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5146486.png)

![N-(2,4-dichlorophenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B5146499.png)

![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)
![10-acetyl-11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5146512.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)